Ethyl 4-hydroxypiperidine-1-carboxylate

Catalog No.
S663119
CAS No.
65214-82-6
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxypiperidine-1-carboxylate

CAS Number

65214-82-6

Product Name

Ethyl 4-hydroxypiperidine-1-carboxylate

IUPAC Name

ethyl 4-hydroxypiperidine-1-carboxylate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3

InChI Key

QABJNOSERNVHDY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)O

Canonical SMILES

CCOC(=O)N1CCC(CC1)O

Potential Precursor Molecule:

E4HPC's structure contains a piperidine ring, a common functional group in many biologically active molecules. The presence of the ester group (carboxylate) suggests E4HPC might serve as a precursor molecule for the synthesis of more complex molecules containing the piperidine ring. Researchers might utilize E4HPC as a starting material for the preparation of novel therapeutic agents or probes for biological studies ().

Studies on Similar Molecules:

Scientific literature contains research on molecules with a similar structure to E4HPC, particularly those with modifications on the piperidine ring. These studies investigate the potential of such molecules for various applications, including:

  • Anticonvulsant Activity: Some piperidine derivatives exhibit anticonvulsant properties (). E4HPC might be a starting point for researchers to explore similar activity.
  • Antimicrobial Activity: Certain piperidine-containing molecules show promise as antimicrobial agents (). Investigating E4HPC's potential antimicrobial properties could be a research avenue.

Ethyl 4-hydroxypiperidine-1-carboxylate is an organic compound with the molecular formula C8H15NO3C_8H_{15}NO_3 and a molecular weight of 173.21 g/mol. It is characterized by a piperidine ring substituted with a hydroxyl group and an ethyl ester at the carboxylate position. This compound appears as a colorless to light yellow liquid and has various synonyms including N-Carbethoxy-4-piperidinol and Ethyl 4-hydroxy-1-piperidinecarboxylate .

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihistamines, antipsychotics, and antidepressants . Its unique structure allows it to participate in diverse

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of substituted esters or amides.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Ethyl 4-hydroxypiperidine-1-carboxylate exhibits significant biological activity, primarily due to its interactions with various molecular targets. It can act as a ligand that binds to receptors or enzymes, influencing their activity and potentially leading to therapeutic effects. This has made it a subject of interest in pharmacological studies, particularly in relation to its role in drug development for conditions such as anxiety and depression .

The synthesis of ethyl 4-hydroxypiperidine-1-carboxylate can be accomplished through several methods:

  • Reaction with Ethyl Chloroformate:
    • Starting Materials: 4-hydroxypiperidine and ethyl chloroformate.
    • Procedure: In a dichloromethane solution at 0°C, triethylamine is added to the mixture of 4-hydroxypiperidine and ethyl chloroformate. The reaction is stirred for approximately 30 minutes before workup to isolate the product .
  • Alternative Methods: Recent advancements have introduced methods that avoid toxic reagents like ethyl chloroformate, focusing on more sustainable practices that yield high purity products .

These methods are essential for producing the compound on both laboratory and industrial scales.

Ethyl 4-hydroxypiperidine-1-carboxylate serves multiple purposes across various fields:

  • Pharmaceuticals: It is a key intermediate in synthesizing various drugs, including antihistamines and antidepressants .
  • Chemical Research: The compound is used in developing new synthetic methodologies and exploring biological pathways .
  • Industrial Uses: It finds applications in producing fine chemicals, specialty compounds, fungicides, insecticides, surfactants, flavors, and fragrances .

These applications underscore its importance in both scientific research and commercial production.

Research indicates that ethyl 4-hydroxypiperidine-1-carboxylate interacts with specific receptors and enzymes, influencing various biological pathways. These interactions can be studied using techniques such as high-performance liquid chromatography for quantifying its presence in pharmaceutical formulations. Understanding these interactions helps elucidate its potential therapeutic roles and safety profiles.

Ethyl 4-hydroxypiperidine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarity IndexKey Features
4-Phenylpiperidine-Simpler structure without hydroxyl or ester groups
4-Hydroxy-4-phenylpiperidine-Lacks the ester group; similar biological activity
4-Cyano-4-phenylpiperidine hydrochloride-Contains a cyano group instead of an ester group
Isopropyl 4-hydroxypiperidine-1-carboxylate0.98Similar structure with different alkoxy group
tert-Butyl 4-hydroxypiperidine-1-carboxylate0.93Variations in substituents lead to different properties
Ethyl piperidine-1-carboxylate0.93Lacks hydroxyl group; different reactivity
1-Boc-4-Hydroxy-4-methylpiperidine0.91Contains a Boc protecting group

These compounds differ primarily in their functional groups, which significantly influence their chemical reactivity and biological activities. Ethyl 4-hydroxypiperidine-1-carboxylate's unique combination of functional groups contributes to its distinctive properties compared to these similar compounds .

Ethyl 4-hydroxypiperidine-1-carboxylate exhibits well-defined thermodynamic properties that are characteristic of its molecular structure and intermolecular interactions. The compound has a molecular weight of 173.21 grams per mole [1] [2] [3] and exists as a clear liquid at room temperature [1] [4].

The boiling point of Ethyl 4-hydroxypiperidine-1-carboxylate demonstrates its thermal stability under standard atmospheric conditions. Multiple sources report a boiling point of 275.1 degrees Celsius at 760 millimeters of mercury [2] [3] [5], indicating substantial thermal stability for this ester compound. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 120-130 degrees Celsius at 0.098 Torr [1] [4], demonstrating the typical inverse relationship between pressure and boiling point temperature.

The density measurements consistently range from 1.12 to 1.165 grams per cubic centimeter [1] [6] [3] [7], reflecting the compound's relatively high molecular packing efficiency. The refractive index values fall between 1.4802 and 1.488 [1] [4] [3], which is consistent with organic compounds containing both aromatic and aliphatic characteristics.

PropertyValueTemperature/Pressure Conditions
Boiling Point275.1°C760 mmHg
Boiling Point (Reduced Pressure)120-130°C0.098 Torr
Density1.12-1.165 g/cm³20°C
Refractive Index1.4802-1.488Standard conditions
Flash Point120.2°CStandard conditions
Physical StateClear liquidRoom temperature

The melting point range data for Ethyl 4-hydroxypiperidine-1-carboxylate remains limited in available literature [8], though predictive models suggest melting behavior typical of similar piperidine carboxylate esters. Environmental Protection Agency computational models indicate potential melting point values ranging from 39.0 to 71.8 degrees Celsius [8], though experimental verification of these predictions requires further investigation.

Solubility Profile and Partition Coefficients

The solubility characteristics of Ethyl 4-hydroxypiperidine-1-carboxylate reflect its amphiphilic nature, containing both hydrophilic and lipophilic structural elements. The compound exhibits limited water solubility, which is typical for organic ester compounds with significant hydrophobic character [9].

The logarithm of the octanol-water partition coefficient (LogP) has been reported as 0.53750 [2], indicating moderate hydrophobic character with slight preference for the organic phase. This value suggests that the compound possesses balanced solubility characteristics, making it suitable for applications requiring moderate bioavailability and membrane permeability.

In organic solvents, Ethyl 4-hydroxypiperidine-1-carboxylate demonstrates good solubility. The compound is readily soluble in polar organic solvents including ethanol, methanol, and chloroform [9]. This solubility pattern is consistent with the presence of both the hydroxyl group and the ester functionality, which can participate in hydrogen bonding and dipole-dipole interactions with protic solvents.

Solvent SystemSolubility CharacteristicsLogP Value
WaterLimited solubility-
Octanol-WaterModerate hydrophobic preference0.53750
EthanolGood solubility-
MethanolGood solubility-
ChloroformGood solubility-

Predictive models based on the Crippen method estimate additional partition coefficient parameters, with related piperidine compounds showing Log10 water solubility values around -0.88 and partition coefficients of approximately 0.549 [10] [11]. The McGowan characteristic volume has been predicted at 130.140 milliliters per mole [10], providing insight into the molecular volume occupied by the compound in solution.

The vapor pressure of Ethyl 4-hydroxypiperidine-1-carboxylate is relatively low, with related compounds showing values around 39.4 Pascal at 25 degrees Celsius [12], indicating limited volatility under standard conditions. Critical pressure and temperature predictions suggest values of 3419.86 kilopascals and 743.86 Kelvin respectively [10], though these theoretical parameters require experimental validation.

Acid-Base Behavior and Tautomeric Equilibria

Ethyl 4-hydroxypiperidine-1-carboxylate exhibits weak basic character primarily due to the nitrogen atom within the piperidine ring structure. The predicted pKa value of 14.80 ± 0.20 [1] [4] indicates that the compound behaves as a weak base under typical aqueous conditions.

The protonation site in Ethyl 4-hydroxypiperidine-1-carboxylate is located at the nitrogen atom of the piperidine ring, which serves as the primary basic center. This nitrogen atom can accept protons to form the corresponding ammonium salt, particularly under acidic conditions. The compound readily forms salts with various acids, demonstrating typical amine behavior [13].

The hydroxyl group at the 4-position of the piperidine ring contributes additional complexity to the acid-base behavior. While this hydroxyl group can participate in hydrogen bonding interactions, it does not significantly alter the basicity of the nitrogen center due to its position and electronic effects within the molecule.

ParameterValueSignificance
pKa (predicted)14.80 ± 0.20Weak base character
Protonation SitePiperidine nitrogenPrimary basic center
Salt FormationReadily occurs with acidsTypical amine behavior
pH StabilityStable in neutral conditionsEster group stability

Tautomeric equilibria in Ethyl 4-hydroxypiperidine-1-carboxylate are not extensively documented in the available literature. Unlike some hydroxylated heterocycles that exhibit significant keto-enol tautomerism [15] [16], this compound appears to maintain its hydroxyl form predominantly under standard conditions. The 4-hydroxypiperidine core structure shows conformational flexibility, with the piperidine ring adopting chair conformations where the hydroxyl group preferentially occupies the equatorial position [17] [18].

Research on related 4-hydroxypiperidine derivatives indicates that the NH configuration can vary between axial and equatorial positions [17] [18], though this represents conformational rather than tautomeric changes. Variable temperature nuclear magnetic resonance studies of 4-hydroxypiperidine itself have demonstrated that separate conformational forms become observable below approximately -53 degrees Celsius [18], though complete freezing of nitrogen inversion was not achieved even at -104 degrees Celsius.

The ionization behavior of Ethyl 4-hydroxypiperidine-1-carboxylate follows predictable patterns for tertiary amine compounds. Under acidic conditions, the compound can be protonated to form stable ammonium salts, while under basic conditions, it remains in its neutral molecular form. This pH-dependent behavior influences the compound's solubility, stability, and potential biological activity.

Stability Under Various Environmental Conditions

Ethyl 4-hydroxypiperidine-1-carboxylate demonstrates good chemical stability under recommended storage conditions, though specific environmental factors can influence its degradation pathways and shelf life. The compound's stability profile encompasses thermal, chemical, photochemical, and hydrolytic considerations.

Thermal Stability

The compound exhibits thermal stability up to its boiling point of 275.1 degrees Celsius [2] [5], indicating resistance to thermal decomposition under normal handling and storage conditions. At elevated temperatures, ester compounds typically undergo thermal decomposition through various pathways including ester bond cleavage and decarboxylation reactions [19]. The flash point of 120.2 degrees Celsius [5] represents the lowest temperature at which vapor ignition can occur under standard atmospheric pressure.

Chemical Stability and Storage Conditions

Under recommended storage conditions, Ethyl 4-hydroxypiperidine-1-carboxylate maintains chemical integrity [20]. Safety data sheets consistently recommend storage in cool, dry, well-ventilated areas away from incompatible materials [21] [22]. The compound should be stored in tightly sealed containers under inert atmosphere conditions to prevent oxidation and moisture exposure [1] [4].

Environmental FactorStability AssessmentRecommended Precautions
TemperatureStable to 275°CStore at room temperature
Light ExposureSensitive to lightStore in dark containers
MoistureSusceptible to hydrolysisKeep dry, use desiccants
OxygenMay undergo oxidationStore under inert atmosphere
pHStable in neutral conditionsAvoid extreme pH values

Hydrolytic Susceptibility

The ester functionality in Ethyl 4-hydroxypiperidine-1-carboxylate renders the compound susceptible to hydrolysis under aqueous conditions, particularly at elevated temperatures or extreme pH values . Base-catalyzed hydrolysis (saponification) proceeds more rapidly than acid-catalyzed hydrolysis, following typical ester chemistry patterns [24]. The hydroxyl group at the 4-position may participate in intramolecular interactions that could influence hydrolysis kinetics.

Oxidative Stability

The hydroxyl group present in the molecule represents a potential site for oxidation reactions. Under aerobic conditions and in the presence of oxidizing agents, the secondary alcohol functionality may be oxidized to form the corresponding ketone . This oxidative transformation can be minimized through proper storage under inert atmospheres and avoiding exposure to strong oxidizing agents.

Photochemical Stability

Light sensitivity considerations are important for Ethyl 4-hydroxypiperidine-1-carboxylate storage and handling. Manufacturer recommendations consistently suggest storage in dark places [1] [4] [25], indicating potential photodegradation pathways. Ultraviolet radiation can initiate various photochemical processes in organic compounds, potentially leading to molecular fragmentation or rearrangement reactions.

Environmental Degradation

Limited data exists regarding the environmental fate and degradation of Ethyl 4-hydroxypiperidine-1-carboxylate specifically. However, studies on related piperidine compounds suggest that atmospheric oxidation by hydroxyl radicals represents a significant degradation pathway [26] [27]. The atmospheric photo-oxidation of piperidine derivatives proceeds through complex mechanisms involving hydrogen abstraction from both nitrogen and carbon centers, leading to ring-opening and subsequent autoxidation processes.

Research indicates that piperidine compounds show limited biodegradability, with 4-hydroxypiperidine demonstrating 58.53 percent biodegradation over 28 days according to Organisation for Economic Cooperation and Development test guidelines [28]. This moderate biodegradation rate suggests environmental persistence that requires consideration in disposal and environmental release scenarios.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65214-82-6

Wikipedia

Ethyl 4-hydroxypiperidine-1-carboxylate

Dates

Last modified: 08-15-2023

Explore Compound Types